Structure and molecular weight of tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate
Structure and molecular weight of tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate, a key chemical intermediate in medicinal chemistry and drug development. The document details the compound's physicochemical properties, presents a detailed synthesis protocol based on established chemical principles, outlines methods for its analytical characterization, and discusses its application as a versatile building block. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering expert insights into the handling, synthesis, and utilization of this important molecule.
Introduction and Strategic Importance
tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate, also known as N-Boc-2-amino-4'-cyanoacetophenone, is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure incorporates three key features:
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A 4-cyanophenyl ketone moiety, which provides a rigid aromatic scaffold and a reactive carbonyl group. The nitrile group is a versatile precursor for other functionalities such as amines, carboxylic acids, or tetrazoles.
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An α-aminoketone backbone, a structural motif present in numerous biologically active compounds.
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A tert-butyloxycarbonyl (Boc) protecting group , which masks the primary amine. The Boc group is renowned for its stability under a wide range of reaction conditions and its clean, efficient removal under acidic conditions, making it a cornerstone of modern peptide synthesis and medicinal chemistry.[1]
The strategic combination of these features makes this compound a valuable intermediate for constructing more complex molecules, particularly heterocyclic compounds and substituted amine derivatives that are scaffolds for potential therapeutic agents.[1] The ability to selectively deprotect the amine allows for subsequent elaboration of the molecule, highlighting its role as a linchpin in multi-step synthetic campaigns.
Physicochemical and Structural Data
A summary of the key identifiers and properties of tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate is provided below. This data is essential for safe handling, reaction planning, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate | [2] |
| CAS Number | 1332885-71-8 | [2] |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [2][3] |
| Molecular Weight | 260.29 g/mol | Calculated |
| Physical Form | Solid | [2] |
| Commercially Available Purity | ≥95% | [2][3] |
| Storage Conditions | Store at room temperature | [2] |
| InChI Key | CLJYVDUHBURKIL-UHFFFAOYSA-N | [2] |
Synthesis Protocol and Mechanistic Rationale
Reaction Scheme
The overall transformation is a nucleophilic substitution reaction. The nitrogen atom of tert-butyl carbamate, once deprotonated by a suitable base, acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom and displacing the bromide ion.
Required Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Comments |
| 2-Bromo-4'-cyanoacetophenone | 20099-89-2 | 224.05 | Electrophile, starting material. |
| tert-Butyl carbamate | 4248-19-5 | 117.15 | Nucleophile source.[5][6] |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | Mild, effective base for N-alkylation.[4] |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Aprotic polar solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent. |
| Hexanes | 110-54-3 | 86.18 | Solvent for purification/crystallization. |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For aqueous wash. |
| Brine (Saturated Aqueous NaCl) | 7647-14-5 | 58.44 | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
Step-by-Step Experimental Protocol
Rationale: This protocol is designed for robustness and high yield. Cesium carbonate is chosen as the base because it is highly effective in N-alkylation reactions and exhibits low nucleophilicity, minimizing side reactions.[4] DMF is an excellent solvent for this reaction type, as it effectively solvates the reactants and the cesium salt. The workup is a standard aqueous extraction to remove the solvent and inorganic byproducts, followed by purification via crystallization or silica gel chromatography.
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Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-4'-cyanoacetophenone (1.0 eq.).
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Addition of Reagents: Add tert-butyl carbamate (1.1 eq.) followed by cesium carbonate (1.5 eq.).
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Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to achieve a concentration of approximately 0.2 M.
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Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-ketone is consumed.
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Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.
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Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and finally, brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel to yield the pure product.
Characterization and Quality Control
To ensure the identity and purity of the synthesized tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate, a combination of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Based on analogous structures, the following proton (¹H) and carbon (¹³C) NMR spectral data are predicted.[7]
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¹H NMR (in CDCl₃, 400 MHz):
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δ ~7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.
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δ ~7.6-7.8 ppm (d, 2H): Aromatic protons ortho to the nitrile group.
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δ ~5.5 ppm (br s, 1H): N-H proton of the carbamate.
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δ ~4.5 ppm (d, 2H): Methylene protons (CH₂) adjacent to the nitrogen and carbonyl groups.
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δ ~1.45 ppm (s, 9H): Methyl protons of the tert-butyl group.
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¹³C NMR (in CDCl₃, 101 MHz):
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δ ~195 ppm: Carbonyl carbon (C=O).
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δ ~155 ppm: Carbamate carbonyl carbon (O-C=O).
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δ ~138 ppm: Aromatic quaternary carbon attached to the carbonyl group.
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δ ~132 ppm: Aromatic C-H carbons.
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δ ~129 ppm: Aromatic C-H carbons.
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δ ~118 ppm: Nitrile carbon (C≡N).
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δ ~116 ppm: Aromatic quaternary carbon attached to the nitrile group.
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δ ~80 ppm: Quaternary carbon of the tert-butyl group.
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δ ~48 ppm: Methylene carbon (CH₂).
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δ ~28 ppm: Methyl carbons of the tert-butyl group.
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Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For Electrospray Ionization (ESI), the expected adducts would be:
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[M+H]⁺: 261.12 m/z
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[M+Na]⁺: 283.10 m/z
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups:
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~3350 cm⁻¹: N-H stretch of the carbamate.
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~2230 cm⁻¹: C≡N stretch of the nitrile group.
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~1710 cm⁻¹: C=O stretch of the carbamate carbonyl.
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~1690 cm⁻¹: C=O stretch of the aryl ketone.
Applications in Drug Discovery and Development
tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate serves as a valuable intermediate in the synthesis of nitrogen-containing heterocyclic compounds. The α-aminoketone motif is a precursor for the construction of imidazoles, oxazoles, thiazoles, and other ring systems that are prevalent in medicinal chemistry.
A primary application involves the deprotection of the Boc group followed by cyclization or further functionalization. For instance, the free amine can be reacted with various electrophiles to build libraries of compounds for screening. A common subsequent transformation is reductive amination of the ketone, followed by cyclization to form piperazine or other saturated heterocyclic cores.
Safety and Handling
tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate should be handled in a well-ventilated fume hood by personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
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Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Conclusion
tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate is a strategically important intermediate whose value lies in its trifunctional nature. The Boc-protected amine allows for controlled, sequential reactions, while the cyanophenyl ketone moiety offers multiple avenues for synthetic elaboration. The robust and scalable synthesis, combined with its versatile reactivity, ensures its continued application in the discovery and development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically deploy this compound in their research endeavors.
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A1A Inc. tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate, 95% Purity. [Link]
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PubChem. tert-Butyl ethyl(2-oxoethyl)carbamate. [Link]
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Supporting Information. tert-butyl 2-(4-methoxyphenylsulfonyl)acetate (19). [Link]
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Organic Chemistry Portal. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]
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Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
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Supporting Information. General procedure for catalytic substitution. [Link]
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PubChem. tert-butyl N-(4-bromobutyl)carbamate. [Link]
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